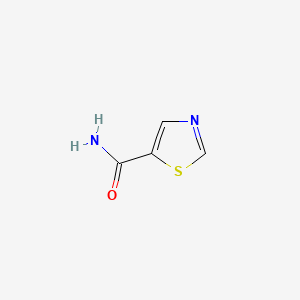

Thiazole-5-carboxamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNIKGLUPSHSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225410 | |

| Record name | 5-Thiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74411-19-1 | |

| Record name | 5-Thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74411-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074411191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-THIAZOLECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6YS0A8KQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Thiazole-5-Carboxamide from Ethyl 2-Amino-4-methylthiazole-5-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for converting ethyl 2-amino-4-methylthiazole-5-carboxylate into its corresponding thiazole-5-carboxamide. This transformation is a critical step in the synthesis of various biologically active molecules, including kinase inhibitors used in anti-cancer therapies. The primary method detailed herein involves a multi-step sequence, including the protection of the 2-amino group, hydrolysis of the ethyl ester, and subsequent amide bond formation.

Synthetic Strategy Overview

The direct conversion of ethyl 2-amino-4-methylthiazole-5-carboxylate to this compound is challenging due to the presence of the reactive 2-amino group, which can interfere with amidation reactions. Therefore, a more controlled and higher-yielding approach involves a three-step process:

-

Protection of the 2-Amino Group: The exocyclic amino group is protected, typically as a tert-butoxycarbonyl (Boc) derivative, to prevent its participation in subsequent reactions.

-

Ester Hydrolysis: The ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

-

Amide Coupling: The carboxylic acid is activated and coupled with an amine to form the desired this compound.

This strategic approach ensures chemoselectivity and generally provides fair to good overall yields.[1]

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The protocols are based on established methodologies in organic synthesis.

Step 1: N-Boc Protection of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

To ensure selective reaction at the carboxylic acid functionality in the subsequent steps, the 2-amino group is first protected. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Experimental Protocol:

A solution of ethyl 2-amino-4-methylthiazole-5-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried and concentrated to yield the N-Boc protected product.

| Step | Reagents and Conditions | Reaction Time | Typical Yield |

| 1 | Ethyl 2-amino-4-methylthiazole-5-carboxylate, (Boc)₂O, Triethylamine, Dichloromethane | 2-4 hours | >90% |

Step 2: Hydrolysis of N-Boc-protected Ethyl 2-Amino-4-methylthiazole-5-carboxylate

The ethyl ester of the N-Boc protected intermediate is hydrolyzed to the corresponding carboxylic acid using a base.

Experimental Protocol:

The N-Boc-protected ethyl ester is dissolved in a mixture of an organic solvent (e.g., tetrahydrofuran or methanol) and water. An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature or gently heated. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to protonate the carboxylate. The product is then extracted with an organic solvent, dried, and concentrated to give the carboxylic acid.

| Step | Reagents and Conditions | Reaction Time | Typical Yield |

| 2 | N-Boc-protected ethyl ester, LiOH or NaOH, THF/H₂O | 4-12 hours | 85-95% |

Step 3: Amide Coupling to form N-Boc-protected 2-Amino-4-methylthis compound

The final step in the sequence is the formation of the amide bond. This is achieved by activating the carboxylic acid and then reacting it with the desired amine. A variety of coupling reagents can be employed for this transformation.

Experimental Protocol:

To a solution of the N-Boc-protected carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane), a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is added.[2] A tertiary amine base, such as triethylamine or diisopropylethylamine (DIPEA), is also added to neutralize the reaction. Finally, the desired amine is added, and the reaction is stirred at room temperature until completion. The work-up typically involves aqueous washes to remove the coupling byproducts and excess reagents, followed by extraction, drying, and purification of the final product, often by column chromatography.

| Step | Reagents and Conditions | Reaction Time | Typical Yield |

| 3 | N-Boc-protected carboxylic acid, Amine, HATU or EDC/HOBt, DIPEA, DMF | 2-16 hours | 60-85% |

Note on Amine Reactivity: The success of the coupling reaction can be dependent on the steric hindrance of the amine. For sterically demanding amines, such as 2-chloro-6-methylaniline, this coupling can be challenging and may result in lower yields.[1]

Alternative Synthetic Routes

While the protection-hydrolysis-coupling sequence is a robust method, alternative strategies exist.

-

Direct Amidation of the Carboxylic Acid: It is possible to perform the amidation directly on 2-amino-4-methylthiazole-5-carboxylic acid.[3] However, this approach may require careful control of reaction conditions to avoid side reactions involving the unprotected 2-amino group, such as intermolecular amide bond formation. The use of certain Lewis acid catalysts has shown promise in the chemoselective amidation of unprotected amino acids.

-

Conversion to Acid Chloride: A traditional method for activating a carboxylic acid is to convert it to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting highly reactive acid chloride can then be reacted with an amine to form the amide. This method is effective but may not be suitable for substrates with sensitive functional groups.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of this compound from ethyl 2-amino-4-methylthiazole-5-carboxylate.

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

The decision-making process for the synthetic route can be visualized as follows, highlighting the rationale for choosing the protected pathway.

Caption: Rationale for the protected synthesis pathway.

Conclusion

The synthesis of thiazole-5-carboxamides from ethyl 2-amino-4-methylthiazole-5-carboxylate is a well-established process that is crucial for the development of new therapeutic agents. The three-step approach involving N-protection, ester hydrolysis, and amide coupling provides a reliable and versatile method for accessing a wide range of carboxamide derivatives. Careful selection of protecting groups, coupling reagents, and reaction conditions is paramount to achieving high yields and purity of the final products. This guide provides a solid foundation for researchers and drug development professionals working in this area of synthetic chemistry.

References

Novel Synthesis Routes for 2-Phenyl-4-Trifluoromethyl Thiazole-5-Carboxamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of contemporary synthetic strategies for obtaining 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. This document details key synthetic pathways, provides step-by-step experimental protocols for core reactions, and presents quantitative data to facilitate comparison and replication. Furthermore, it includes visualizations of a relevant biological signaling pathway and a typical drug discovery workflow to contextualize the application of these synthetic methods.

Core Synthesis Strategy: A Multi-Step Approach

A prevalent and effective method for the synthesis of 2-phenyl-4-trifluoromethyl this compound derivatives involves a multi-step sequence starting from ethyl 4,4,4-trifluoroacetoacetate. This approach is characterized by the sequential formation of the thiazole core, followed by amidation to yield the final carboxamide products.

A key synthetic route involves the initial chlorination of ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by a Hantzsch-type thiazole synthesis with a substituted thiobenzamide. The resulting thiazole-5-carboxylate ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with a desired amine to furnish the target carboxamide.

Synthesis of Key Intermediates

The primary intermediates in this synthetic pathway are ethyl 2-substituted-4-(trifluoromethyl)thiazole-5-carboxylate and the corresponding carboxylic acid. The synthesis of these precursors is a critical phase of the overall process.

Table 1: Summary of Reaction Conditions for Key Intermediates

| Step | Reactants | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | Ethyl 4,4,4-trifluoroacetoacetate | Sulfuryl chloride | - | -8 to 15 °C | 3 | High |

| 2 | Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, Substituted Thiobenzamide | - | Ethanol | Reflux | 4-6 | Moderate |

| 3 | Ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate | LiOH or NaOH | Methanol/Water | Room Temp. | 1-2 | High |

Final Amidation Step

The final step in the synthesis is the coupling of the 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with a selected aniline or other amine. This is typically achieved using standard peptide coupling reagents.

Table 2: Representative Examples of Synthesized 2-Phenyl-4-Trifluoromethyl this compound Derivatives[1]

| Compound | R (Amine Component) | Yield (%) | Melting Point (°C) |

| 8a | 4-chloro-2-methylphenylamine | 69 | 226-227 |

| 8e | 2-(trifluoromethyl)aniline | 68 | 158-160 |

| 8f | 2,4,6-trichloroaniline | 58 | 120-122 |

Experimental Protocols

General Procedure for the Synthesis of Ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate

This procedure is based on the Hantzsch thiazole synthesis.

-

Chlorination of Ethyl 4,4,4-trifluoroacetoacetate: To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate, slowly add sulfuryl chloride while maintaining the temperature between -12 and -8 °C. After the addition is complete, allow the mixture to warm to 10-15 °C. The reaction progress can be monitored by TLC. Upon completion, the crude ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate is used in the next step.

-

Cyclization with Thiobenzamide: Dissolve the crude ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate and a substituted thiobenzamide in ethanol. Reflux the mixture for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate.

General Procedure for the Hydrolysis of the Ester

-

To a solution of ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate in a mixture of methanol and water, add a suitable base such as lithium hydroxide or sodium hydroxide.

-

Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

General Procedure for the Synthesis of 2-Phenyl-4-Trifluoromethyl this compound Derivatives[1]

-

To a solution of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid in a suitable solvent such as dichloromethane or DMF, add a coupling agent (e.g., EDCI, HATU) and an activating agent (e.g., HOBt).

-

Stir the mixture at room temperature for a short period, then add the desired substituted aniline.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then subjected to an aqueous work-up, and the crude product is purified by column chromatography or recrystallization to afford the final N-substituted 2-phenyl-4-(trifluoromethyl)this compound.

Alternative Synthetic Routes

While the multi-step approach is robust, researchers are continually exploring more efficient, one-pot, and environmentally friendly methods.

Modified Hantzsch Synthesis

Variations of the Hantzsch synthesis using different starting materials and catalysts are being investigated to improve yields and simplify procedures.[2][3] One-pot, multi-component reactions are particularly attractive as they reduce the number of synthetic steps and purification stages.[2]

Gewald Reaction

The Gewald reaction offers another pathway to substituted thiazoles, although it is more commonly used for thiophene synthesis.[4][5][6] Modifications of the Gewald reaction could potentially be adapted for the synthesis of the target thiazole core.

Biological Context and Research Workflow

The interest in 2-phenyl-4-trifluoromethyl this compound derivatives is largely driven by their potential as anticancer agents. Many thiazole-containing compounds have been shown to target key signaling pathways involved in cancer cell proliferation and survival.[7]

PI3K/Akt/mTOR Signaling Pathway

One of the critical pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway.[5][8] Thiazole derivatives have been identified as inhibitors of key kinases within this pathway, such as PI3K and mTOR, making them promising candidates for targeted cancer therapy.[5][8]

Experimental Workflow in Drug Discovery

The synthesis of novel compounds is an early and critical phase in the drug discovery pipeline. The following diagram illustrates a typical workflow from initial synthesis to preclinical evaluation.

Conclusion

The synthesis of 2-phenyl-4-trifluoromethyl this compound derivatives is an active area of research with significant implications for the development of new anticancer therapeutics. The multi-step synthesis via a Hantzsch reaction remains a reliable method, and this guide provides the necessary protocols and data to support further investigation in this area. The ongoing development of novel, more efficient synthetic routes, coupled with a deeper understanding of the biological targets of these compounds, will continue to drive innovation in this promising field of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotage.com [biotage.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Thiazole-5-Carboxamide Derivatives: A Technical Guide to NMR and HRMS Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize Thiazole-5-carboxamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The focus of this document is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) as primary analytical tools for structural elucidation and confirmation.

Introduction to this compound Derivatives

This compound derivatives are a versatile scaffold in drug discovery, exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities.[1][2] The core structure, consisting of a thiazole ring appended with a carboxamide group at the 5-position, allows for extensive chemical modification at various positions, leading to a vast chemical space for optimization of biological activity. Accurate and unambiguous characterization of these synthesized derivatives is a critical step in the drug development process, ensuring the correct structure-activity relationships are established. NMR and HRMS are indispensable techniques for this purpose.

Experimental Protocols

The characterization of this compound derivatives follows a logical workflow, from synthesis to purification and subsequent spectroscopic analysis.

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the coupling of a thiazole-5-carboxylic acid intermediate with a variety of aniline or amine derivatives.[3][4]

Materials and Reagents:

-

2-substituted-4-substituted-thiazole-5-carboxylic acid

-

Substituted aniline or amine

-

Coupling agents (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC))

-

Base/Activator (e.g., 4-Dimethylaminopyridine (DMAP), HOBt)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Argon or Nitrogen gas for inert atmosphere

-

Hydrochloric acid (HCl) solution

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

Procedure:

-

The thiazole-5-carboxylic acid (1 equivalent) is dissolved in an anhydrous solvent such as DCM under an inert atmosphere.[3][4]

-

A coupling agent like EDC (1.2-1.5 equivalents) and an activator such as DMAP (0.2-0.4 equivalents) are added to the solution.[3][4]

-

The mixture is stirred at room temperature for approximately 30 minutes to activate the carboxylic acid.

-

The desired aniline or amine derivative (1-1.2 equivalents) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 24-48 hours and monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the reaction mixture is typically washed with a dilute HCl solution to remove excess amine, followed by a brine wash.[3]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane:ethyl acetate).[3]

NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely employed.

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4][5]

Instrumentation and Parameters:

-

NMR spectra are recorded on spectrometers operating at frequencies ranging from 300 to 600 MHz for ¹H NMR and 75 to 150 MHz for ¹³C NMR.[4][6]

-

¹H NMR: Key parameters to note include the chemical shift (δ) in ppm, the integration of the signals (number of protons), the multiplicity (singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz.

-

¹³C NMR: Provides information on the different carbon environments in the molecule.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is used to determine the exact molecular weight of a compound, which allows for the determination of its elemental composition.[7]

Sample Preparation:

-

A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol or acetonitrile.

Instrumentation and Parameters:

-

HRMS analysis is often performed using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[3][8]

-

The instrument provides a high-resolution mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).[3]

-

The measured m/z value is compared to the calculated theoretical value for the proposed chemical formula, with a high degree of accuracy (typically within 5 ppm).

Data Presentation

The following tables summarize typical NMR and HRMS data for representative this compound derivatives.

Tabulated ¹H NMR Data

| Compound ID | Solvent | δ (ppm) and Multiplicity | Assignment |

| 5a | CDCl₃ | 2.74 (s, 3H), 2.76 (s, 3H), 4.39 (s, 2H), 7.26-7.28 (m, 2H), 7.32 (d, J=8.3 Hz, 1H), 7.34 (bs, 1H), 7.45 (d, J=2Hz, 1H), 7.57 (d, J=8.6 Hz, 2H), 7.85 (d, J=8.6 Hz, 2H) | CH₃, CH₃, CH₂-Ph, Ar-H & Thiazole-H, Ar-H, NH-CO, Ar-H, Ar-H, Ar-H |

| 5e | CDCl₃ | 2.75 (s, 3H), 3.87 (s, 3H), 3.88 (s, 3H), 4.32 (s, 2H), 4.41 (s, 2H), 6.84-7.47 (m, 8H), 7.68 (d, J=8.7 Hz, 2H), 7.88 (d, J=8.7 Hz, 2H) | CH₃, OCH₃, OCH₃, CH₂-Ph, CH₂-Ph, Ar-H & Thiazole-H & NH-CO, Ar-H, Ar-H |

| 2f | DMSO-d₆ | 10.08 (s, 1H), 8.36 (s, 1H), 8.10 (d, J = 8.5 Hz, 2H), 7.35 (s, 2H), 7.11 (d, J = 8 Hz, 2H), 3.86 (s, 3H), 3.80 (s, 6H), 3.66 (s, 3H) | NH, Ar-H, Ar-H, Ar-H, Ar-H, -OCH₃, -OCH₃, -OCH₃ |

Data extracted from references[3][6].

Tabulated ¹³C NMR Data

| Compound ID | Solvent | δ (ppm) |

| 2f | DMSO-d₆ | 167.79, 161.82, 159.35, 153.12, 150.65, 134.96, 134.35, 128.83, 125.62, 124.61, 115.01, 98.62, 60.57, 56.27, 55.93 |

Data extracted from reference[3].

Tabulated HRMS Data

| Compound ID | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z |

| 2b | ESI+ | 371.1066 | 371.0882 |

| 2c | ESI+ | 371.1066 | 371.1044 |

| 2d | ESI+ | 371.1066 | 371.0918 |

| 2e | ESI+ | 371.1066 | 371.0731 |

| 2f | ESI+ | 401.0955 | 401.0946 |

| 2g | ESI+ | 405.0676 | 405.0455 |

Data extracted from reference[3].

Visualizations

The following diagrams illustrate the general workflow for the characterization of this compound derivatives.

Caption: Experimental Workflow for Characterization.

Caption: Logic of Structural Confirmation.

Conclusion

The structural characterization of this compound derivatives is fundamentally reliant on the combined application of NMR spectroscopy and High-Resolution Mass Spectrometry. ¹H and ¹³C NMR provide detailed information about the molecular framework and the connectivity of atoms, while HRMS confirms the elemental composition with high accuracy. The methodologies and data presented in this guide offer a foundational understanding for researchers in the field of drug discovery and development, ensuring the reliable characterization of this important class of bioactive molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Screening of this compound Derivatives -대한화학회지 | Korea Science [koreascience.kr]

- 7. measurlabs.com [measurlabs.com]

- 8. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

Solid-Phase Synthesis of 2-Amino-5-Carboxamide Thiazole Libraries: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-phase synthesis of 2-amino-5-carboxamide thiazole libraries, a class of compounds with significant potential in drug discovery. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Solid-phase synthesis (SPS) offers an efficient and robust platform for generating large libraries of these molecules, facilitating structure-activity relationship (SAR) studies.[1] This document details the synthetic strategies, experimental protocols, and quantitative data to enable the successful implementation of this methodology in a research setting.

Overview of the Synthetic Strategy

The solid-phase synthesis of 2-amino-5-carboxamide thiazole libraries typically follows a multi-step sequence, starting from a resin-bound aldehyde. The general workflow involves reductive amination to introduce the first point of diversity, followed by conversion to a thiourea. The key thiazole ring-forming step is a dehydrative cyclization with an α-haloketone. Subsequent amide coupling introduces a second point of diversity, and a final cleavage step releases the target compounds from the solid support. This approach allows for the systematic variation of substituents at two key positions, enabling the creation of diverse chemical libraries.

A pivotal method for the construction of the 2-aminothiazole ring is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide.[1] In the context of solid-phase synthesis, either the α-halocarbonyl or the thiourea component can be immobilized on the polymer support.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the solid-phase synthesis of a 2-amino-5-carboxamide thiazole library, primarily adapted from established procedures.[1][2]

Resin Preparation and Reductive Amination

This initial step involves the attachment of the first building block to the solid support. The use of a 4-formyl-3-methoxy phenoxy resin is a common starting point to prevent the formation of isomers.[2]

Protocol:

-

Swell the 4-formyl-3-methoxy phenoxy resin in a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Add the primary amine (5.0 eq) and sodium triacetoxyborohydride (STAB) (5.0 eq).

-

Agitate the mixture at room temperature for 12 hours.

-

Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).

-

Dry the resin under vacuum.

Thiourea Formation

The secondary amine on the resin is converted to a thiourea, which is a key intermediate for the subsequent cyclization step.

Protocol:

-

Swell the amine-functionalized resin in DCM.

-

Add a solution of an acyl isothiocyanate (3.0 eq) in DCM.

-

Agitate the mixture at room temperature for 4 hours.

-

Wash the resin with DCM (3x) and DMF (3x).

-

Dry the resin.

Dehydrative Cyclization (Thiazole Formation)

This is the core ring-forming step, where the resin-bound thiourea is cyclized with an α-bromoketone to form the 2-aminothiazole core.

Protocol:

-

Swell the thiourea resin in DMF.

-

Add the desired α-bromoketone (4.0 eq).

-

Agitate the mixture. The reaction conditions may vary, but heating is often employed.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Dry the resin.

Amide Coupling

The final point of diversity is introduced by coupling a variety of amines to the carboxylic acid handle on the thiazole ring.

Protocol:

-

Swell the resin-bound thiazole carboxylic acid in DMF.

-

In a separate vessel, pre-activate the desired amine (5.0 eq) with a coupling agent such as HBTU (4.9 eq) and an additive like HOBt (5.0 eq) in DMF for 20 minutes.

-

Add the activated amine solution to the swollen resin.

-

Agitate the mixture at room temperature for 4-6 hours.

-

Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the resin under vacuum.

Cleavage and Product Isolation

The final 2-amino-5-carboxamide thiazole derivatives are cleaved from the solid support and purified.

Protocol:

-

Treat the resin with a cleavage cocktail, typically a mixture of Trifluoroacetic acid (TFA) and DCM (e.g., 1:2 v/v) or a TFA/triisopropylsilane/water mixture (e.g., 95:2.5:2.5).[1][2]

-

Agitate the mixture at room temperature for 2-12 hours.[1][2]

-

Collect the filtrate and concentrate it under reduced pressure.

-

Purify the resulting crude product, often by preparative High-Performance Liquid Chromatography (HPLC), to yield the final 2-amino-5-carboxamide thiazole.[1]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 2-amino-5-carboxamide thiazole derivatives.

Table 1: Representative Yields of Solid-Phase Synthesized 2-Aminobenzothiazoles

| Compound | Overall Yield (%) | Purity (%) |

| 2-Amino-6-bromobenzothiazole | 68 | >85 |

| 2-Amino-5-bromobenzothiazole | 70 | >85 |

| 2-Amino-4,7-dichlorobenzothiazole | 61 | >85 |

| 2-Amino-4,7-dibromobenzothiazole | 53 | >85 |

| 2-Amino-6-phenylbenzothiazole | 63 | >85 |

Data adapted from a study on the solid-phase synthesis of 2-aminobenzothiazoles, which shares a similar core structure and synthetic principles.[3]

Table 2: Analytical Data for Representative Thiazole Derivatives

| Compound | Molecular Formula | Mass Spectrum (m/z) | 1H NMR (δ ppm) | Yield (%) |

| N-methyl-4-(3-trifluoromethyl)phenyl)thiazol-2-amine | C11H9F3N2S | 259 (M+H)+ | 7.60-8.18 (m, 5H, Ar-H), 2.90 (s, N-H), 2.50 (d, –CH3) | 61.62 |

| N-(6-chloropyridin-3-yl)methyl)-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | C16H11ClF3N3S | 370 (M+H)+ | 7.30-8.50 (m, 8H, Ar-H), 4.60 (d, -CH2), 5.50 (s, N-H) | 75 |

| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | C11H10ClN3OS | - | 2.19 (s, 3H), 7.09-7.29 (m, 2H), 7.29-7.43 (d, 1H), 7.61 (s, 2H), 7.85 (s, 1H), 9.63 (s, 1H) | 94.9 |

Data compiled from various sources detailing the synthesis of novel 2-aminothiazole derivatives.[4][5]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the solid-phase synthesis of 2-amino-5-carboxamide thiazole libraries.

Caption: General workflow for the solid-phase synthesis of a 2-amino-5-carboxamide thiazole library.

Caption: Logical relationship between synthetic strategies and their benefits in drug discovery.

Conclusion

The solid-phase synthesis of 2-amino-5-carboxamide thiazole libraries is a powerful and versatile methodology for the generation of diverse compound collections for drug discovery. The detailed protocols and representative data presented in this guide provide a solid foundation for researchers to implement and adapt these techniques for their specific research goals. The amenability of this synthetic route to combinatorial approaches, coupled with the biological significance of the 2-aminothiazole scaffold, ensures its continued relevance in the quest for novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Initial biological screening of Thiazole-5-carboxamide compounds

An In-depth Technical Guide to the Initial Biological Screening of Thiazole-5-carboxamide Compounds

Introduction

This compound derivatives represent a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a versatile scaffold for developing therapeutic agents.[1] These compounds have garnered substantial attention due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory properties.[2] The amide functional group, known for its ability to form hydrogen bonds, further enhances the potential for these molecules to interact with various biological targets. This guide provides a comprehensive overview of the initial biological screening methodologies for this compound compounds, complete with detailed experimental protocols, tabulated quantitative data, and visualizations of key workflows and pathways to aid researchers in the early stages of drug development.

Biological Activities and Screening Strategies

The initial biological evaluation of newly synthesized this compound derivatives typically involves a battery of in vitro assays to identify and characterize their potential therapeutic effects. The most common areas of investigation include:

-

Anticancer/Cytotoxic Activity: Many studies focus on the antiproliferative effects of these compounds against various human cancer cell lines.[2][3][4]

-

Enzyme Inhibition: A significant number of thiazole derivatives are designed as inhibitors for specific enzymes, such as cyclooxygenases (COX), protein kinases (like c-Met), and succinate dehydrogenase (SDH).[5][6][7]

-

Antimicrobial Activity: The evaluation of activity against pathogenic bacteria and fungi is a common screening step.[1][8][9]

-

Antioxidant Activity: The potential to scavenge free radicals is another important biological property that is often assessed.[10][11]

-

Antiviral Activity: Some derivatives have been investigated for their ability to inhibit the replication of various viruses, including HIV-1, adenovirus, and coronaviruses.[12]

A logical workflow for screening these compounds begins with broad cytotoxicity assays, followed by more specific functional assays based on the initial results or the rational design of the compounds.

Data Presentation: Summary of Biological Activities

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6d | K563 (Leukemia) | Comparable to Dasatinib | [3] |

| MCF-7 (Breast) | 20.2 | [3] | |

| HT-29 (Colon) | 21.6 | [3] | |

| 2b | COLO205 (Colon) | 30.79 | [6][13] |

| B16F1 (Melanoma) | 74.15 | [6][13] | |

| 51am | A549 (Lung) | 0.83 | [5] |

| HT-29 (Colon) | 0.68 | [5] | |

| MDA-MB-231 (Breast) | 3.94 | [5] | |

| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [14] |

| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [14] |

| 2f | Huh7 (Hepatocellular) | 17.47 | [15] |

| HCT116 (Colon) | 14.57 | [15] | |

| 4c | MCF-7 (Breast) | 13.5 ± 0.82 | [4] |

Table 2: Enzyme Inhibition Data for this compound Derivatives

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| 2b | COX-1 | 0.239 | [6][13] |

| COX-2 | 0.191 | [6][13] | |

| 2a | COX-2 | 0.958 | [6][13] |

| 2j | COX-2 | 0.957 | [6][13] |

| 51am | c-Met Kinase | 0.00254 (2.54 nM) | [5] |

| 51ak | c-Met Kinase | 0.00389 (3.89 nM) | [5] |

| 51an | c-Met Kinase | 0.00373 (3.73 nM) | [5] |

| 7d | Succinate Dehydrogenase (SDH) | 3.293 | [7] |

| 6i | EGFR | 0.063 | [14] |

| Her2 | 0.054 | [14] | |

| VEGFR-2 | 0.119 | [14] | |

| CDK2 | 0.448 | [14] | |

| 6v | EGFR | 0.081 | [14] |

| Her2 | 0.065 | [14] | |

| GPS491 | HIV-1 Gene Expression | ~0.25 | [12] |

Table 3: Antioxidant and Antimicrobial Activity

| Compound ID | Assay Type | Result (IC₅₀ or MIC) | Reference |

| LMH6 | DPPH Antioxidant | 0.185 ± 0.049 µM | [10][11] |

| LMH7 | DPPH Antioxidant | 0.221 ± 0.059 µM | [10][11] |

| Trolox (Std.) | DPPH Antioxidant | 3.10 ± 0.92 µM | [11] |

| Compound 3 | Antibacterial (MIC) | 0.23–0.70 mg/mL | [9] |

| Compound 9 | Antifungal (MIC) | 0.06–0.23 mg/mL | [9] |

Experimental Protocols

Anticancer/Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. The compounds are typically first dissolved in DMSO. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.[5][16]

-

Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.[5][16]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[16]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5][16]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16] The results are often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]

-

MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no microbial growth on the agar is the MBC/MFC.[9]

Enzyme Inhibition Screening: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase (COX-1 and COX-2) enzymes, which are key to the inflammatory pathway.

Protocol:

-

Assay Components: Use a commercial in vitro COX inhibition assay kit, which typically includes the COX-1 and COX-2 enzymes, a heme cofactor, arachidonic acid (substrate), and a colorimetric substrate.[6][15]

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the heme cofactor, and the COX-1 or COX-2 enzyme.

-

Compound Addition: Add the test this compound compound (dissolved in a suitable solvent like DMSO) or a known inhibitor (like celecoxib for COX-2) to the wells.[6]

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. The COX enzyme converts arachidonic acid to prostaglandin G₂, which is then reduced to prostaglandin H₂. This process involves a peroxidase activity that can be measured using a colorimetric probe.

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without an inhibitor.[15]

Antioxidant Screening: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging potential of a compound.

Protocol:

-

Solution Preparation: Prepare a stock solution of the test compound and a standard antioxidant (like Trolox) in methanol. Also, prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[10][11]

-

Serial Dilutions: Prepare serial dilutions of the test compounds and the standard from their stock solutions.[10]

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of each dilution with the DPPH solution. The final volume is typically adjusted with methanol. A blank control containing only DPPH and methanol is also prepared.[10]

-

Incubation: Incubate the mixtures in the dark at room temperature for about 30 minutes.[10]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The DPPH radical has a deep violet color, which becomes colorless or pale yellow upon reduction by an antioxidant.[10][11]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Inhibition % = [(A_blank - A_sample) / A_blank] x 100%, where A_blank is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.[10]

Mechanisms of Action & Signaling Pathways

The cytotoxic effects of this compound compounds often stem from their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death).[16][17]

Several studies have shown that these compounds can inhibit key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[16][18] For instance, certain derivatives act as potent c-Met kinase inhibitors. The c-Met receptor tyrosine kinase, when activated by its ligand HGF, triggers a cascade of downstream signaling events that promote cell growth, motility, and invasion. Inhibition of c-Met by a this compound compound can effectively block these oncogenic signals.[5][19]

Conclusion

The this compound scaffold is a privileged structure in modern drug discovery, yielding compounds with a remarkable diversity of biological activities. A systematic and robust initial screening process is critical for identifying promising lead candidates for further development. This guide provides a foundational framework for researchers, outlining standardized protocols for key in vitro assays, presenting a consolidated view of reported activity data, and visualizing the logical workflows and potential mechanisms of action. By employing these methodologies, scientists can efficiently evaluate novel this compound derivatives and unlock their therapeutic potential.

References

- 1. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 12. The this compound GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

Technical Guide: Investigating the Mechanism of Action of Thiazole-5-carboxamide Derivatives in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thiazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of derivatives with potent anticancer activity. These compounds elicit their therapeutic effects through a variety of mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the primary mechanisms of action for this compound derivatives, details common experimental protocols for their investigation, and presents quantitative data and visual pathways to facilitate a deeper understanding for researchers in oncology and drug development.

Introduction to this compound as an Anticancer Scaffold

Thiazole-containing compounds are of significant interest in oncology due to their diverse biological activities. The this compound core, in particular, serves as a versatile backbone for the design of targeted anticancer agents. By modifying the substituents on the thiazole ring and the carboxamide nitrogen, medicinal chemists have successfully developed derivatives that selectively inhibit a range of cancer-relevant targets. The amide functional group is crucial for forming hydrogen-bonding interactions with biological targets, while the thiazole ring and its substituents contribute to target affinity and selectivity.[1]

The anticancer effects of these derivatives are multifaceted and highly dependent on their specific chemical structures. Documented mechanisms include the inhibition of critical protein kinases, modulation of transcription factors, and disruption of key enzymatic pathways that cancer cells rely on for their growth and survival.

Key Mechanisms of Action

This compound derivatives have been shown to exert their anticancer effects by targeting several distinct molecular pathways. The most prominent and well-documented mechanisms are detailed below.

Inhibition of Receptor Tyrosine Kinases: c-Met

The c-Met receptor tyrosine kinase is a well-established oncogene that is frequently overexpressed or mutated in a variety of human cancers. Its activation leads to cell proliferation, survival, and invasion. Several this compound derivatives have been specifically designed as potent c-Met inhibitors.

-

Mechanism: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met. This binding event prevents the phosphorylation of c-Met, thereby blocking downstream signaling through pathways such as PI3K/Akt and MAPK/ERK.

-

Cellular Outcomes: Inhibition of c-Met signaling by these derivatives leads to significant anticancer effects, including:

A specific derivative, referred to as compound 51am in one study, demonstrated potent inhibition of c-Met and exhibited strong anti-proliferative activity against various human cancer cell lines.[1][2] Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis in MKN-45 gastric cancer cells by inhibiting c-Met phosphorylation.[1][2]

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that are essential for controlling the cell cycle. Their dysregulation is a hallmark of cancer. Specific thiazole-based pyrimidine derivatives have been identified as potent inhibitors of transcriptional CDKs, particularly CDK9.

-

Mechanism: CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating gene transcription by phosphorylating RNA polymerase II. By inhibiting CDK9, these compounds prevent the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, which are critical for the survival of many cancer cells.[3][4][5]

-

Cellular Outcomes: The downstream effects of CDK9 inhibition are profound:

-

Downregulation of Mcl-1: Leads to the destabilization of the mitochondrial membrane.

-

Induction of Apoptosis: The loss of key survival proteins triggers the intrinsic apoptotic pathway.[5]

-

Selective Cytotoxicity: These inhibitors have shown selective killing of cancer cells, including patient-derived chronic lymphocytic leukemia (CLL) cells, while sparing non-cancerous cells.[3][4]

-

Other Notable Mechanisms

Beyond c-Met and CDK9, various this compound derivatives have been developed to target other critical cancer pathways:

-

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). In cancer cells, MAGL activity is often reprogrammed to produce pro-tumorigenic signaling lipids. Certain thiazole-5-carboxylate derivatives act as potent and selective MAGL inhibitors, presenting a novel therapeutic strategy.[6][7]

-

Forkhead Box M1 (FoxM1) Inhibition: FoxM1 is an oncogenic transcription factor overexpressed in a majority of human tumors. Thiazole antibiotics like Siomycin A and thiostrepton, which contain a related structural motif, have been shown to inhibit FoxM1's transcriptional activity and expression, leading to potent apoptosis in diverse cancer cell lines.[8]

-

Cyclooxygenase (COX) Inhibition: COX enzymes, particularly COX-2, are often overexpressed in tumors and contribute to inflammation and cancer progression. Novel thiazole carboxamide derivatives have been synthesized and identified as effective COX-2 inhibitors.[9][10]

-

Multi-Target Kinase Inhibition: Some complex derivatives incorporating an indole nucleus have been shown to inhibit multiple protein kinases simultaneously, including EGFR, HER2, VEGFR-2, and CDK2. This multi-targeted approach can lead to broad-spectrum anticancer activity.[11]

Quantitative Data Summary

The in vitro potency of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values against different cancer cell lines.

Table 1: Anti-proliferative Activity (IC₅₀/GI₅₀ in µM) of Selected this compound Derivatives

| Derivative Class | Target(s) | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Reference |

| Thiazole/Thiadiazole Carboxamide (51am) | c-Met | A549 | Lung Cancer | 0.83 | [1] |

| Thiazole/Thiadiazole Carboxamide (51am) | c-Met | HT-29 | Colon Cancer | 0.68 | [1] |

| Thiazole/Thiadiazole Carboxamide (51am) | c-Met | MDA-MB-231 | Breast Cancer | 3.94 | [1] |

| Thiazole-5-carboxylate (3g) | MAGL | EKVX | Non-Small Cell Lung | 0.865 | [6][7] |

| Thiazole-5-carboxylate (3g) | MAGL | MDA-MB-468 | Breast Cancer | 1.20 | [6][7] |

| Thiazole-5-carboxylate (4c) | MAGL | HOP-92 | Non-Small Cell Lung | 0.34 | [6][7] |

| Thiazolyl-indole-carboxamide (6i) | Multi-kinase | MCF-7 | Breast Cancer | 6.10 | [11] |

| Thiazolyl-indole-carboxamide (6v) | Multi-kinase | MCF-7 | Breast Cancer | 6.49 | [11] |

| 2,4-disubstituted-1,3-thiazole (8) | Aromatase, PTK | MCF-7 | Breast Cancer | 3.36 (µg/ml) | [12] |

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀ in nM)

| Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |

| Thiazole/Thiadiazole Carboxamide (51am) | c-Met | 2.54 | [1] |

| Thiazole/Thiadiazole Carboxamide (51ak) | c-Met | 3.89 | [1] |

| Thiazole/Thiadiazole Carboxamide (51an) | c-Met | 3.73 | [1] |

| 4-Thiazol-2-anilinopyrimidine (12u) | CDK9 | 7 | [5] |

Experimental Protocols and Workflows

Investigating the mechanism of action of a novel compound requires a systematic approach involving a series of well-defined experiments.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.

-

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl). Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

Methodology:

-

Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for a defined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.

-

Methodology:

-

Treatment: Treat cells with the compound as described for the apoptosis assay.

-

Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. It is critical for confirming target engagement (e.g., decreased phosphorylation of c-Met) and measuring changes in downstream signaling proteins (e.g., levels of cleaved PARP, Mcl-1, or phosphorylated Akt).

-

Methodology:

-

Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody specific to the target protein.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels and quantify band intensities using densitometry software.

-

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The diverse mechanisms of action, ranging from potent inhibition of specific kinases like c-Met and CDK9 to the modulation of other critical enzymes and transcription factors, underscore the chemical versatility of this core structure. A systematic investigatory approach, combining cellular assays for viability and apoptosis with targeted molecular techniques like western blotting, is essential for elucidating the precise mechanism of action of any new derivative. The data and protocols presented in this guide offer a framework for researchers to effectively characterize these compounds and accelerate their journey from discovery to potential clinical application.

References

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Defense: An In-depth Technical Guide to the Antioxidant Properties of Novel Thiazole-5-Carboxamide Analogues

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents to combat oxidative stress, a key pathological driver in numerous diseases, has brought heterocyclic compounds, particularly thiazole derivatives, to the forefront of medicinal chemistry research. Among these, thiazole-5-carboxamide analogues are emerging as a promising class of antioxidants. This technical guide provides a comprehensive overview of their antioxidant properties, detailing experimental evaluation, underlying mechanisms, and structure-activity relationships.

Quantitative Assessment of Antioxidant Efficacy

The antioxidant capacity of novel this compound analogues has been quantified using various in vitro assays. The most commonly employed method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with several analogues demonstrating potent activity, in some cases surpassing standard antioxidants like Trolox.[1][2] Further studies have utilized the Ferric Reducing Antioxidant Power (FRAP) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays to provide a more comprehensive antioxidant profile.[3][4][5]

The following table summarizes the reported antioxidant activities of selected this compound analogues and related derivatives.

| Compound ID | Assay Type | IC50 (µM) or Activity Metric | Reference Compound | Reference |

| LMH6 | DPPH | 0.185 ± 0.049 | Trolox (IC50 = 3.10 ± 0.92 µM) | [1] |

| LMH7 | DPPH | 0.221 ± 0.059 | Trolox (IC50 = 3.10 ± 0.92 µM) | [1] |

| Compound 1 | TBARS | 62.11% LPO inhibition | Vitamin C (62.32%) | [2] |

| Compound 5 | TBARS | 66.71% LPO inhibition | Vitamin C (62.32%) | [2] |

| Compound 2 | FRAP | 75% of Vitamin C activity | Vitamin C | [2] |

| Compound 4 | FRAP | 75% of Vitamin C activity | Vitamin C | [2] |

| Compound 8 | FRAP | 45% of Vitamin C activity | Vitamin C | [2] |

| Compound 3a | DPPH | 2.39 µg/mL | Ascorbic acid (IC50 = 3.8 µg/mL) | [3] |

| Compound 3f | DPPH | 0.07 µg/mL | Ascorbic acid (IC50 = 3.8 µg/mL) | [3] |

| Compound 3a-f | ABTS | >200 µg/mL | BHT (IC50 = 75.2 µg/mL) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are protocols for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[1]

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

-

Prepare a series of dilutions of the test compound from the stock solution.

-

Prepare a 0.004% (w/v) solution of DPPH in methanol.

-

-

Assay Procedure:

-

To a set of test tubes, add a fixed volume of the DPPH solution (e.g., 1 mL).

-

Add varying concentrations of the test compound solutions to the test tubes.

-

A control is prepared with the solvent and DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

-

ABTS Radical Scavenging Assay

The ABTS assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation is measured by the decrease in absorbance at 734 nm.[6][7][8]

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilute the resulting ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of the test compound at various concentrations to a fixed volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored by the increase in absorbance at 593 nm.[9][10]

-

Preparation of FRAP Reagent:

-

Prepare the following solutions:

-

300 mM acetate buffer (pH 3.6).

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

-

20 mM FeCl₃·6H₂O in distilled water.

-

-

Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This FRAP reagent should be prepared fresh.

-

-

Assay Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the test compound to a pre-warmed FRAP reagent.

-

Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

-

The antioxidant capacity of the sample is expressed as an equivalent concentration of the standard.

-

Signaling Pathways and Mechanistic Insights

Recent studies suggest that the antioxidant effects of some this compound analogues may be mediated through the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or upon interaction with Nrf2 activators, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This leads to the upregulation of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cellular antioxidant defense system. Molecular docking studies have suggested that certain thiazole-carboxamide derivatives can bind to the Keap1 protein, potentially disrupting the Keap1-Nrf2 interaction and activating this protective pathway.[1][11]

Caption: The Keap1-Nrf2 signaling pathway and the putative role of this compound analogues.

Experimental and Developmental Workflow

The discovery and development of novel this compound analogues as antioxidants follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: General workflow for the development of this compound analogues as antioxidants.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of this compound analogues is significantly influenced by the nature and position of substituents on the thiazole and carboxamide moieties.

-

Substituents on the Phenyl Ring of the Carboxamide: The presence of electron-donating groups, such as methoxy and bulky alkyl groups (e.g., t-butyl), on the phenyl ring attached to the carboxamide nitrogen has been shown to enhance antioxidant activity.[1] The t-butyl group, in particular, increases lipophilicity, which may improve the compound's ability to interact with lipid radicals within biological membranes.[1]

-

The Thiazole Core: The thiazole ring itself, with its delocalized electrons, is believed to contribute to the radical scavenging ability of these compounds.

-

The Carboxamide Linker: The amide linkage is a key structural feature, and its conformation can influence the overall antioxidant potential.

References

- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. propulsiontechjournal.com [propulsiontechjournal.com]

- 4. Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments | MDPI [mdpi.com]

- 5. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABTS radical scavenging capacity measurement [protocols.io]

- 9. ultimatetreat.com.au [ultimatetreat.com.au]

- 10. researchgate.net [researchgate.net]

- 11. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

The Rise of Thiazole-5-Carboxamides: A Technical Guide to Their Discovery as Potent Enzyme Inhibitors

For Immediate Release

In the landscape of modern drug discovery, the thiazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents. Among its various derivatives, Thiazole-5-carboxamides have garnered significant attention from the scientific community for their remarkable potential as potent and selective enzyme inhibitors. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds. The versatility of the thiazole-5-carboxamide core has led to the discovery of inhibitors for a wide array of enzymatic targets, playing crucial roles in oncology, inflammation, and neurodegenerative diseases.

Quantitative Data on Enzyme Inhibition